molecular formula C10H18N2O B1384877 (3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide CAS No. 1567924-96-2

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Cat. No.: B1384877
CAS No.: 1567924-96-2
M. Wt: 182.26 g/mol
InChI Key: LISFHWSTVXRTSU-VIFPVBQESA-N
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Description

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylmethyl substituent and a carboxamide functional group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine ring allows for conformational flexibility, which is crucial for binding to protein targets, potentially modulating their activity. The presence of the cyclopropyl group may enhance lipophilicity, facilitating cellular penetration and interaction with membrane-bound receptors.

1. Opioid Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant affinity for opioid receptors. These interactions can lead to analgesic effects or modulation of pain pathways, making them candidates for pain management therapies .

2. Antitumor Activity

Studies have shown that derivatives of piperidine compounds can exhibit antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest .

3. Antibacterial and Antifungal Properties

Some derivatives have been evaluated for antibacterial and antifungal activities, showing promising results against various pathogens. The effectiveness often correlates with the structural modifications around the piperidine core .

Case Studies

  • Opioid Receptor Antagonism : A study demonstrated that derivatives similar to this compound can act as opioid receptor antagonists, highlighting their potential in treating opioid addiction or managing side effects from opioid medications .
  • Antitumor Efficacy : In vitro studies have reported that specific analogs exhibit cytotoxic effects on cancer cell lines, suggesting that modifications to the piperidine structure can enhance antitumor efficacy .

Comparative Analysis of Biological Activity

CompoundOpioid Receptor AffinityAntitumor ActivityAntibacterial Activity
This compoundHighModerateLow
LY255582 (analog)Very HighHighModerate
JDTic (analog)HighLowNone

Properties

IUPAC Name

(3S)-N-(cyclopropylmethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFHWSTVXRTSU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.